molecular formula C12H16NO3- B12340845 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate

3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate

Cat. No.: B12340845
M. Wt: 222.26 g/mol
InChI Key: YCMLSJUGIADWBI-UHFFFAOYSA-M
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Description

3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . It is known for its unique structure, which includes a hydroxyethyl group attached to a phenylethyl moiety, further linked to a methylcarbamate group. This compound has various applications in scientific research and industry due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate typically involves the reaction of 3-(1-hydroxyethyl)phenylethylamine with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenylethyl moiety can interact with aromatic residues in proteins, affecting their activity. The methylcarbamate group can undergo hydrolysis, releasing active intermediates that modulate biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(1-Hydroxyethyl)phenylethylcarbamate: Lacks the methyl group, resulting in different chemical properties.

    3-(1-Hydroxyethyl)phenylethyl(methyl)urea: Contains a urea group instead of a carbamate group, leading to different reactivity.

    3-(1-Hydroxyethyl)phenylethyl(methyl)amine: Lacks the carbamate group, affecting its biological activity

Uniqueness

3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry .

Properties

Molecular Formula

C12H16NO3-

Molecular Weight

222.26 g/mol

IUPAC Name

N-[2-[3-(1-hydroxyethyl)phenyl]ethyl]-N-methylcarbamate

InChI

InChI=1S/C12H17NO3/c1-9(14)11-5-3-4-10(8-11)6-7-13(2)12(15)16/h3-5,8-9,14H,6-7H2,1-2H3,(H,15,16)/p-1

InChI Key

YCMLSJUGIADWBI-UHFFFAOYSA-M

Canonical SMILES

CC(C1=CC=CC(=C1)CCN(C)C(=O)[O-])O

Origin of Product

United States

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